Orthosulfamuron's Mechanism of Action on Acetolactate Synthase: A Technical Guide
Orthosulfamuron's Mechanism of Action on Acetolactate Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orthosulfamuron is a potent sulfonylurea herbicide that selectively controls a range of broadleaf weeds and sedges in rice and other crops. Its herbicidal activity stems from the specific inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides an in-depth exploration of the molecular mechanism by which orthosulfamuron inhibits ALS, supported by quantitative data from related compounds, detailed experimental protocols for assessing its inhibitory activity, and visual representations of the key pathways and workflows.
Introduction to Acetolactate Synthase (ALS)
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a key enzyme (EC 2.2.1.6) in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[1][2] This pathway is essential for protein synthesis and overall plant growth and development.[3] Crucially, ALS is present in plants and microorganisms but absent in animals, making it an ideal target for selective herbicides with low mammalian toxicity.[4]
ALS catalyzes two parallel reactions:
-
The condensation of two pyruvate molecules to form 2-acetolactate, a precursor for valine and leucine.
-
The condensation of one molecule of pyruvate and one molecule of 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a precursor for isoleucine.
The enzyme requires thiamine diphosphate (ThDP), flavin adenine dinucleotide (FAD), and a divalent cation (typically Mg²⁺) as cofactors for its catalytic activity.
The Sulfonylurea Class of Herbicides
Orthosulfamuron belongs to the sulfonylurea (SU) class of herbicides, which are characterized by their high efficacy at low application rates and their specific mode of action.[4][5] Sulfonylureas are systemic herbicides, readily absorbed by the roots and foliage of plants and translocated to the growing points where they exert their inhibitory effects.[3]
Molecular Mechanism of Action of Orthosulfamuron on ALS
The primary mode of action of orthosulfamuron is the inhibition of ALS activity.[1][5] This inhibition ultimately leads to a deficiency in branched-chain amino acids, which in turn halts cell division and plant growth, leading to the death of susceptible plants.[4]
Binding to the ALS Enzyme
Orthosulfamuron, like other sulfonylurea herbicides, is a non-competitive or uncompetitive inhibitor of ALS with respect to its substrate, pyruvate.[6] It does not bind to the active site of the enzyme where the substrate binds. Instead, it binds to a channel leading to the active site.[7] Some studies suggest that sulfonylureas bind to the regulatory site of the enzyme.[8][9] This binding is characterized by a high degree of complementarity, involving numerous van der Waals contacts and hydrogen bonds between the herbicide molecule and the amino acid residues lining the binding pocket.[7]
Crystal structure analyses of ALS in complex with various sulfonylureas have revealed that the inhibitor molecule obstructs the substrate access channel, physically blocking pyruvate from reaching the active site.[7] The sulfonylurea molecule typically adopts a bent conformation at the sulfonyl group, allowing the two rings of the molecule to position themselves optimally within the binding site.[7]
Consequence of Inhibition
The binding of orthosulfamuron to ALS leads to a rapid cessation of the enzyme's catalytic activity. This blockage of the branched-chain amino acid biosynthetic pathway has several downstream effects:
-
Depletion of Valine, Leucine, and Isoleucine: The most immediate consequence is the inability of the plant to produce these essential amino acids, halting protein synthesis and cell division.[4]
-
Accumulation of 2-Ketobutyrate: The inhibition of the isoleucine pathway can lead to a buildup of the substrate 2-ketobutyrate, which can have toxic effects on the plant.
-
Systemic Effects: Due to the systemic nature of orthosulfamuron, the inhibition of ALS occurs throughout the plant, particularly in the meristematic tissues where amino acid demand is highest. This leads to symptoms such as chlorosis, necrosis, and stunted growth.[3]
Quantitative Data on Sulfonylurea Inhibition of ALS
| Herbicide | Plant Species | Inhibition Constant (Ki or IC50) | Reference |
| Chlorsulfuron | Datura innoxia | Ki ≈ 1.9 nM | [10] |
| Metsulfuron-methyl | Brassica napus | IC50 = 0.08 µM | [11] |
| Flazasulfuron | Conyza canadensis | IC50 = 17.3 µM | [12] |
| Chlorimuron ethyl | Arabidopsis thaliana | Kiapp = 10.8 nM |
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the inhibitory effect of orthosulfamuron on ALS activity.
In Vitro ALS Inhibition Assay
This assay measures the activity of ALS in the presence of varying concentrations of an inhibitor to determine the IC50 value.
5.1.1. Materials
-
Plant tissue (e.g., young leaves of a susceptible weed species)
-
Liquid nitrogen
-
Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), and 10 µM FAD.
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl₂, 200 mM sodium pyruvate, 2 mM thiamine pyrophosphate (TPP), and 20 µM FAD.
-
Orthosulfamuron stock solution (in a suitable solvent like DMSO or acetone)
-
6 N H₂SO₄
-
Creatine solution (5 mg/mL)
-
α-naphthol solution (50 mg/mL in 2.5 N NaOH, freshly prepared)
-
Spectrophotometer or microplate reader
5.1.2. Procedure
-
Enzyme Extraction:
-
Harvest fresh, young leaf tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the crude enzyme extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a series of dilutions of the orthosulfamuron stock solution in the assay buffer.
-
In microcentrifuge tubes or a microplate, set up the reaction mixtures containing the assay buffer, a fixed amount of the enzyme extract, and varying concentrations of orthosulfamuron. Include a control with no inhibitor.
-
Pre-incubate the reaction mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, sodium pyruvate.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding 6 N H₂SO₄. This also initiates the decarboxylation of the product, acetolactate, to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
-
Colorimetric Detection:
-
Add the creatine solution to each reaction tube.
-
Add the freshly prepared α-naphthol solution.
-
Incubate at 60°C for 15 minutes to allow for color development. The acetoin reacts with creatine and α-naphthol to produce a red-colored complex.
-
Measure the absorbance of the solution at 530 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Plot the percentage of ALS inhibition versus the logarithm of the orthosulfamuron concentration.
-
Determine the IC50 value, which is the concentration of orthosulfamuron that causes 50% inhibition of ALS activity, by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of ALS Inhibition
References
- 1. Orthosulfamuron | C16H20N6O6S | CID 11091168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]
- 3. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. Residue analysis of orthosulfamuron herbicide in fatty rice using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. Herbicide-binding sites revealed in the structure of plant acetohydroxyacid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Herbicide Resistance in Datura innoxia : Kinetic Characterization of Acetolactate Synthase from Wild-Type and Sulfonylurea-Resistant Cell Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
